molecular formula C15H17NO2 B5744738 4-[(2-ethoxybenzyl)amino]phenol

4-[(2-ethoxybenzyl)amino]phenol

Cat. No.: B5744738
M. Wt: 243.30 g/mol
InChI Key: QRHODCFUINANGJ-UHFFFAOYSA-N
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Description

4-[(2-Ethoxybenzyl)amino]phenol is a phenolic derivative characterized by an ethoxy-substituted benzylamine group attached to the para position of a phenol ring.

Properties

IUPAC Name

4-[(2-ethoxyphenyl)methylamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-18-15-6-4-3-5-12(15)11-16-13-7-9-14(17)10-8-13/h3-10,16-17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHODCFUINANGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical behavior of 4-[(2-ethoxybenzyl)amino]phenol can be contextualized through comparisons with the following analogs:

4-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol

  • Structural Features: Contains a chloro substituent and an ethoxyethylamino group.
  • Biological Activity: Exhibits high antimicrobial activity (MIC: 2–4 µg/mL against S.

4-[(E)-(4-Nitrobenzylidene)amino]phenol

  • Structural Features : A Schiff base with a nitrobenzylidene group.
  • Crystallography: Forms a planar structure stabilized by O–H···O and C–H···π interactions, enabling π-π stacking in the solid state. This contrasts with the non-planar conformation of ethoxybenzyl derivatives due to steric hindrance .

4-Amino-2-(methoxymethyl)phenol

  • Structural Features : Methoxymethyl substitution at the ortho position.
  • Reactivity: The methoxy group enhances electron density on the phenol ring, increasing susceptibility to electrophilic substitution. This contrasts with the ethoxybenzyl group, which may sterically hinder such reactions .
  • Applications : Used in dye synthesis and as a chelating agent, whereas ethoxybenzyl derivatives are explored for pharmaceutical intermediates .

2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol

  • Structural Features : Chloro and methyl substituents on the aromatic ring.
  • Synthesis: Prepared via condensation of 2-hydroxy-5-methylbenzaldehyde with 3-chloro-4-methylaniline, a method adaptable to this compound with modified reagents .
  • Activity : Shows moderate antitumor activity (IC₅₀: 25 µM against MCF-7 cells), suggesting that ethoxybenzyl analogs may require optimization for similar potency .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents LogP*
This compound C₁₅H₁₇NO₂ 267.31 Ethoxybenzyl, phenol 2.8 (est)
4-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol C₁₁H₁₆ClNO₂ 261.71 Chloro, ethoxyethyl 1.9
4-[(E)-(4-Nitrobenzylidene)amino]phenol C₁₃H₁₀N₂O₃ 254.23 Nitro, Schiff base 2.1
4-Amino-2-(methoxymethyl)phenol C₈H₁₁NO₂ 153.18 Methoxymethyl, amino 0.7

*Estimated using fragment-based methods.

Key Research Findings and Implications

  • Substituent Effects : Ethoxy groups enhance lipophilicity and bioavailability compared to methoxy or hydroxyl groups, as seen in solubility studies of 2-ethoxybenzyl alcohol analogs .
  • Synthetic Feasibility: Similar compounds (e.g., 4-{4-[(2-hydroxy-5-methoxy-benzylidene)amino]benzyl}phenyl derivatives) are synthesized via condensation reactions, suggesting viable routes for scaling up this compound production .

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